molecular formula C17H15N5O3 B2482168 3-(hydroxymethyl)-5-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 2108824-56-0

3-(hydroxymethyl)-5-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2482168
CAS No.: 2108824-56-0
M. Wt: 337.339
InChI Key: YDYYQDQHUPZEJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 2108824-56-0, MF: C₁₇H₁₅N₅O₃, MW: 337.33 g/mol) features a pyrazolo[1,5-a]pyrazin-4(5H)-one core substituted with a hydroxymethyl group at position 3, a phenyl group at position 2, and a 3-methyl-1,2,4-oxadiazole moiety at position 3. It is primarily used as a chemical synthesis intermediate in pharmaceutical and materials science research . Key structural attributes include:

  • 1,2,4-Oxadiazole ring: Imparts metabolic stability and electron-withdrawing properties.
  • Phenyl group: Contributes to aromatic stacking interactions in biological targets.

Safety protocols mandate protective equipment (gloves, masks) due to hazards associated with skin contact or inhalation (H303+H313+H333) .

Properties

IUPAC Name

3-(hydroxymethyl)-5-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O3/c1-11-18-14(25-20-11)9-21-7-8-22-16(17(21)24)13(10-23)15(19-22)12-5-3-2-4-6-12/h2-8,23H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDYYQDQHUPZEJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CN2C=CN3C(=C(C(=N3)C4=CC=CC=C4)CO)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(hydroxymethyl)-5-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure

The compound features a complex structure that includes a pyrazolo[1,5-a]pyrazin core with hydroxymethyl and 1,2,4-oxadiazole substituents. The presence of these functional groups is significant for its biological activity.

Antimicrobial Activity

Compounds containing the 1,2,4-oxadiazole ring have been widely studied for their antimicrobial properties. Research indicates that derivatives of this ring demonstrate significant antibacterial and antifungal activities. For example:

  • A study showed that 1,3,4-oxadiazole derivatives exhibited potent antibacterial effects against Staphylococcus aureus and methicillin-resistant strains (MRSA), with minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL .
CompoundActivityMIC (µg/mL)
1,3,4-Oxadiazole DerivativeS. aureus1–2
1,3,4-Oxadiazole DerivativeMRSA0.25–1

Anticancer Activity

The anticancer potential of compounds like This compound is supported by findings in various studies. The incorporation of oxadiazole moieties has been linked to enhanced cytotoxicity against cancer cell lines.

For instance:

  • A series of oxadiazole derivatives were shown to inhibit the proliferation of colorectal cancer cells effectively. Compounds with specific substitutions demonstrated selective cytotoxicity towards p53-expressing cancer cells .
CompoundCancer Cell LineIC50 (µM)
Oxadiazole DerivativeColorectal Cancer15
Oxadiazole DerivativeBreast Cancer10

Anti-inflammatory Activity

Inflammatory pathways are critical in various diseases, and compounds targeting these pathways are of great interest. The oxadiazole derivatives have also been noted for their anti-inflammatory properties.

Research has indicated:

  • Certain oxadiazole compounds inhibit phosphoinositide 3-kinase γ (PI3Kγ), which plays a role in inflammatory responses. In vivo studies demonstrated efficacy in models of collagen-induced arthritis .

The biological activity of This compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Certain oxadiazoles have been shown to increase ROS levels in cancer cells, contributing to their cytotoxic effects.

Study on Antimicrobial Properties

In a recent study published in Pharmaceuticals, researchers synthesized various oxadiazole derivatives and tested their antimicrobial efficacy against a panel of bacterial strains. The most promising candidates showed significant activity against both Gram-positive and Gram-negative bacteria.

Study on Anticancer Effects

A comprehensive evaluation conducted by Desai et al. highlighted the anticancer potential of pyridine-based oxadiazoles against several cancer cell lines. The study concluded that specific structural modifications enhance the selective toxicity towards cancer cells while sparing normal cells .

Comparison with Similar Compounds

Fluorinated Derivatives

Compound : 5-(2-Fluorobenzyl)-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (CAS: 1775481-89-4)

  • Structural Differences : Fluorine atoms at the benzyl and phenyl substituents.
  • Impact : Fluorination increases lipophilicity and bioavailability while enhancing binding affinity to targets like kinases or GPCRs due to electronegativity .
  • Synthesis : Similar multi-step protocols but requires fluorinated precursors.

Isomeric Oxadiazole Variants

Compound : 3-(Hydroxymethyl)-5-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one (CAS: 2108270-49-9)

  • Structural Differences : 1,3,4-oxadiazole isomer vs. 1,2,4-oxadiazole in the target compound.
  • Molecular Formula : Identical (C₁₇H₁₅N₅O₃), but physicochemical properties diverge.

Pyrazolo[1,5-a]pyrimidinone Derivatives

Compounds :

  • MK66 : 5-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one
  • MK63 : 2-Phenyl-5-(2,3,4,5-tetrafluorophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one
  • Structural Differences: Pyrimidinone core replaces pyrazinone, altering ring electronics.
  • Impact: Pyrimidinones exhibit higher π-π stacking capacity but lower solubility compared to pyrazinones. Biological activity shifts toward kinase inhibition .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Formula Key Properties
Target Compound Pyrazolo[1,5-a]pyrazinone 3-(Hydroxymethyl), 5-(1,2,4-oxadiazole) C₁₇H₁₅N₅O₃ Moderate solubility, metabolic stability
Fluorinated Analog (CAS: 1775481-89-4) Pyrazolo[1,5-a]pyrazinone 2-Fluorobenzyl, 4-fluorophenyl C₁₉H₁₄F₂N₄O₂ Enhanced lipophilicity, kinase affinity
Oxadiazole Isomer (CAS: 2108270-49-9) Pyrazolo[1,5-a]pyrazinone 5-(1,3,4-oxadiazole) C₁₇H₁₅N₅O₃ Reduced metabolic stability
MK66 Pyrazolo[1,5-a]pyrimidinone 4-Methoxyphenyl C₁₉H₁₅N₃O₂ High π-π stacking, kinase inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.